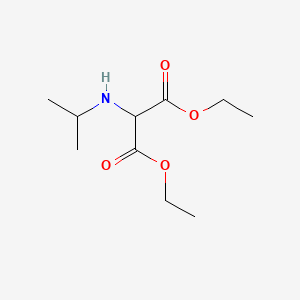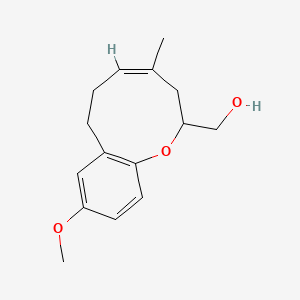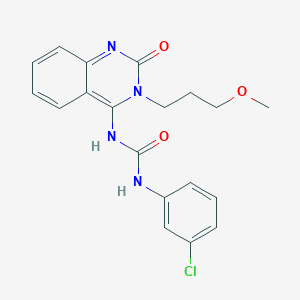![molecular formula C23H38O5 B14111136 1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate](/img/structure/B14111136.png)
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(14,15-Epoxyeicosatrienoyl) Glycerol is a novel metabolite derived from arachidonic acid through the cytochrome P450 enzyme system. This compound is known for its potent mitogenic activity, particularly in renal epithelial cells . It is a significant player in the endocannabinoid system, acting as an agonist for cannabinoid receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(14,15-Epoxyeicosatrienoyl) Glycerol is synthesized through the cytochrome P450-mediated oxidation of arachidonic acid. The reaction involves the formation of an epoxide group at the 14,15-position of the eicosatrienoic acid, which is then esterified with glycerol .
Industrial Production Methods: Industrial production of 2-(14,15-Epoxyeicosatrienoyl) Glycerol typically involves the use of recombinant cytochrome P450 enzymes to catalyze the oxidation of arachidonic acid. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2-(14,15-Epoxyeicosatrienoyl) Glycerol undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Diols: Formed through the oxidation of the epoxide group.
Alcohols: Resulting from the reduction of the epoxide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(14,15-Epoxyeicosatrienoyl) Glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and cytochrome P450-mediated reactions.
Mecanismo De Acción
2-(14,15-Epoxyeicosatrienoyl) Glycerol exerts its effects primarily through the activation of cannabinoid receptors CB1R and CB2R. It acts as an agonist, binding to these receptors and modulating various signaling pathways. The compound also activates the tumor necrosis factor alpha-converting enzyme (ADAM17), leading to the release of soluble transforming growth factor alpha (TGF-alpha) and subsequent activation of the epidermal growth factor receptor (EGFR). This pathway is crucial for its mitogenic activity in renal epithelial cells .
Comparación Con Compuestos Similares
2-Arachidonoylglycerol: Another endocannabinoid with similar receptor binding properties.
2-(11,12-Epoxyeicosatrienoyl) Glycerol: A structurally related compound with similar biological activities.
Uniqueness: 2-(14,15-Epoxyeicosatrienoyl) Glycerol is unique due to its specific epoxide position and its potent mitogenic activity in renal epithelial cells. Unlike 2-Arachidonoylglycerol, it has a distinct mechanism involving the activation of ADAM17 and EGFR .
Propiedades
Fórmula molecular |
C23H38O5 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate |
InChI |
InChI=1S/C23H38O5/c1-2-3-12-15-21-22(28-21)16-13-10-8-6-4-5-7-9-11-14-17-23(26)27-20(18-24)19-25/h4,6-7,9-10,13,20-22,24-25H,2-3,5,8,11-12,14-19H2,1H3/b6-4-,9-7-,13-10-/t21-,22+/m1/s1 |
Clave InChI |
LPMVKZXODWQHGJ-LPGBQIIWSA-N |
SMILES isomérico |
CCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO |
SMILES canónico |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Chlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111055.png)
![3-[4-(2,2-Dimethyl-Propionylamino)-Pyridin-3-Yl]-Acrylic Acid](/img/structure/B14111078.png)
![10,12-Dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14111083.png)
![6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111088.png)
![2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14111089.png)
![6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14111093.png)
![1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111103.png)

![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B14111113.png)

![7-Bromo-2-(4-methyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111124.png)
![1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111128.png)
![3-[4-(Pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B14111139.png)
